molecular formula C17H20N4 B4889715 2-(1-adamantyl)-5-phenyl-2H-tetrazole

2-(1-adamantyl)-5-phenyl-2H-tetrazole

Cat. No.: B4889715
M. Wt: 280.37 g/mol
InChI Key: LINSLAJXFUEMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-5-phenyl-2H-tetrazole is a useful research compound. Its molecular formula is C17H20N4 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.16879665 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(1-adamantyl)-5-phenyl-2H-tetrazole involves the regioselective alkylation of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid. This method results in high yields (81–92%) of the desired tetrazole derivatives. The structural integrity of these compounds is confirmed through various spectroscopic techniques, including NMR and X-ray crystallography .

Key Chemical Properties:

  • Molecular Formula: C16H18N4
  • Molecular Weight: 282.35 g/mol
  • Thermal Stability: Stable up to approximately 150°C .

Antiviral Properties

Research indicates that some derivatives of this compound exhibit moderate inhibitory activity against influenza A (H1N1) virus. The selectivity index (SI) suggests potential for therapeutic application in treating influenza, particularly strains resistant to conventional antiviral drugs like rimantadine .

Antitumor Activity

Initial studies have suggested that tetrazole derivatives may possess antitumor properties. The mechanism could involve the inhibition of cell proliferation or induction of apoptosis in cancer cells, making them candidates for further investigation in oncology .

Antimicrobial Properties

Tetrazoles are known for their antimicrobial activities. Compounds containing tetrazole moieties often show significant efficacy against various pathogens, which can be explored for developing new antimicrobial agents .

Case Study 1: Antiviral Activity Against Influenza A

In a study examining the antiviral properties of synthesized tetrazoles, compounds were tested against the H1N1 strain. Results showed that certain derivatives had IC50 values indicating moderate activity with acceptable toxicity profiles, suggesting their potential as antiviral agents .

Case Study 2: Antitumor Mechanisms

A preliminary investigation into the antitumor effects revealed that specific derivatives could inhibit tumor cell growth in vitro. Further studies are necessary to elucidate the exact pathways involved and assess efficacy in vivo .

Summary Table of Applications

Application AreaSpecific UseKey Findings
AntiviralInfluenza A treatmentModerate inhibitory activity; potential SI > 10
AntitumorCancer therapeuticsInduces apoptosis; inhibits cell proliferation
AntimicrobialDevelopment of new antimicrobial agentsSignificant efficacy against various pathogens

Properties

IUPAC Name

2-(1-adamantyl)-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-2-4-15(5-3-1)16-18-20-21(19-16)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINSLAJXFUEMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.